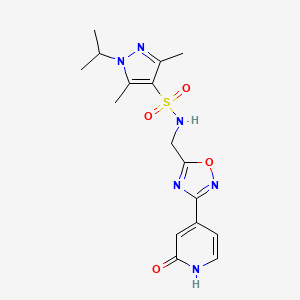
1-isopropyl-3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N6O4S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines have shown promise in anticancer applications. These compounds, which include functionalities related to the chemical structure of interest, have been investigated for their potential against various cancer cell lines, demonstrating moderate cytotoxicity. This highlights the compound's relevance in the design of new anticancer agents (Redda & Gangapuram, 2007).
Enzyme Inhibition
Sulfonamide derivatives, including those structurally related to the compound , have been studied for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These inhibitors have shown significant potency, opening avenues for the development of treatments for conditions associated with these enzymes, including glaucoma, epilepsy, and Alzheimer's disease (Ozmen Ozgun et al., 2019).
Material Science
In the field of material science, novel polyimides containing 1,3,4-oxadiazole and pyridine moieties based on aromatic diamines have been synthesized. These materials demonstrate significant thermal stability and have been explored for their potential in removing heavy metal ions from aqueous solutions, showcasing the versatility of related chemical structures in environmental applications (Mansoori & Ghanbari, 2015).
Antibacterial Agents
The development of new heterocyclic compounds containing a sulfonamido moiety, structurally akin to the compound , has also shown promise as antibacterial agents. These compounds have been synthesized and tested for their activity against various bacterial strains, contributing to the ongoing search for new antibiotics in the face of rising antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Anti-inflammatory and Analgesic Activities
Moreover, the synthesis of novel pyrazolone derivatives has been explored for their potential in anti-inflammatory and analgesic applications. These studies highlight the compound's relevance in developing new therapeutic agents for managing pain and inflammation, further underlining the broad applicability of this chemical structure in pharmaceutical research (Eweas et al., 2015).
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-9(2)22-11(4)15(10(3)20-22)27(24,25)18-8-14-19-16(21-26-14)12-5-6-17-13(23)7-12/h5-7,9,18H,8H2,1-4H3,(H,17,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDIGZQXIIBES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

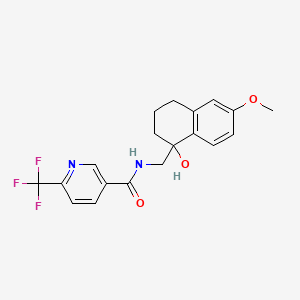
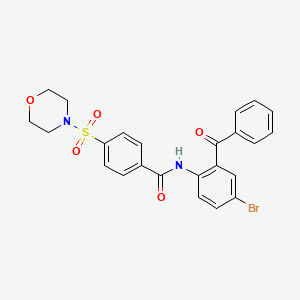

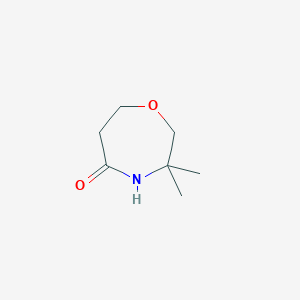

![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)
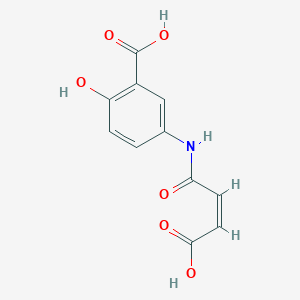
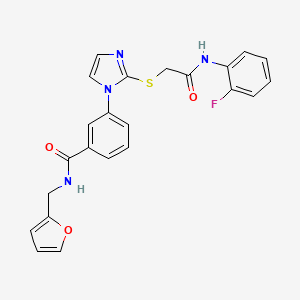


acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)
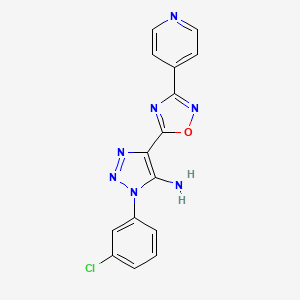
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)